

# 2,6-Dichloro-4-(trifluoromethoxy)benzaldehyde

## CAS number 118754-54-4

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### Compound of Interest

|                |   |
|----------------|---|
| Compound Name: | 2,6-Dichloro-4-(trifluoromethoxy)benzaldehyde |
| Cat. No.:      | B038548                                       |

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### An In-Depth Technical Guide to 2,6-Dichloro-4-(trifluoromethoxy)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2,6-dichloro-4-(trifluoromethoxy)benzaldehyde** (CAS Number: 118754-54-4), a halogenated aromatic aldehyde with potential applications in medicinal chemistry and organic synthesis. This document collates available physicochemical data, proposes a potential synthetic pathway, and discusses its reactivity and potential biological significance based on the activities of structurally related compounds.

## Physicochemical Properties

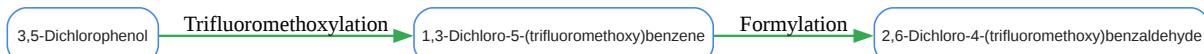
Precise experimental data for **2,6-dichloro-4-(trifluoromethoxy)benzaldehyde** is not extensively reported in peer-reviewed literature. The following table summarizes the available information, primarily from chemical supplier catalogs.

| Property           | Value   | Source                                  |
|--------------------|---|---|
| CAS Number         | 118754-54-4   | <a href="#">[1]</a> <a href="#">[2]</a> |
| Molecular Formula  | C <sub>8</sub> H <sub>3</sub> Cl <sub>2</sub> F <sub>3</sub> O <sub>2</sub> | <a href="#">[1]</a>                     |
| Molecular Weight   | 259.01 g/mol  | <a href="#">[1]</a>                     |
| Purity             | ≥97%  | <a href="#">[1]</a>                     |
| Storage Conditions | Room temperature, 2-8°C<br>recommended for long-term<br>storage             | <a href="#">[1]</a> <a href="#">[3]</a> |

## Synthesis and Characterization

A detailed experimental protocol for the synthesis of **2,6-dichloro-4-(trifluoromethoxy)benzaldehyde** is not explicitly available in the surveyed literature. However, a plausible synthetic route can be conceptualized based on established organic chemistry reactions for analogous compounds.

A potential two-step synthesis could involve the trifluoromethoxylation of a suitable precursor followed by formylation.



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Caption: Proposed synthetic pathway for **2,6-dichloro-4-(trifluoromethoxy)benzaldehyde**.

## Experimental Protocols (Proposed)

Step 1: Synthesis of 1,3-Dichloro-5-(trifluoromethoxy)benzene (Trifluoromethylation)

This step would involve the conversion of the hydroxyl group of 3,5-dichlorophenol to a trifluoromethoxy group. Various reagents can be employed for trifluoromethylation, such as trifluoromethyl triflate (Tf<sub>2</sub>O) or other electrophilic trifluoromethoxylating agents.

- Materials: 3,5-dichlorophenol, a suitable trifluoromethoxylating agent (e.g., a hypervalent iodine reagent), and an appropriate solvent (e.g., dichloromethane).
- Procedure:
  - Dissolve 3,5-dichlorophenol in the chosen solvent under an inert atmosphere (e.g., nitrogen or argon).
  - Cool the reaction mixture to a suitable temperature (e.g., 0 °C or -78 °C).
  - Slowly add the trifluoromethoxylating agent to the stirred solution.
  - Allow the reaction to proceed for a specified time, monitoring its progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
  - Upon completion, quench the reaction with a suitable reagent (e.g., saturated sodium bicarbonate solution).
  - Extract the product with an organic solvent, dry the organic layer over an anhydrous salt (e.g., sodium sulfate), and concentrate it under reduced pressure.
  - Purify the crude product by column chromatography or distillation.

### Step 2: Synthesis of **2,6-Dichloro-4-(trifluoromethoxy)benzaldehyde** (Formylation)

This step introduces an aldehyde group onto the aromatic ring. The Vilsmeier-Haack reaction is a common method for the formylation of electron-rich aromatic compounds.

- Materials: 1,3-Dichloro-5-(trifluoromethoxy)benzene, a formylating agent (e.g., a mixture of N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl<sub>3</sub>)), and a suitable solvent.
- Procedure:
  - Prepare the Vilsmeier reagent by slowly adding phosphorus oxychloride to N,N-dimethylformamide at a low temperature (e.g., 0 °C).
  - Add the 1,3-dichloro-5-(trifluoromethoxy)benzene to the Vilsmeier reagent.

- Heat the reaction mixture and monitor its progress by TLC or GC-MS.
- After the reaction is complete, cool the mixture and pour it onto crushed ice.
- Neutralize the mixture with a base (e.g., sodium hydroxide solution).
- Extract the product with an organic solvent, wash the organic layer, dry it, and remove the solvent under reduced pressure.
- Purify the final product by recrystallization or column chromatography.

## Characterization

While specific spectral data for this compound is not readily available in public databases, characterization would typically involve the following techniques:

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
  - $^1\text{H}$  NMR would show a singlet for the aldehydic proton and a singlet for the two aromatic protons.
  - $^{13}\text{C}$  NMR would show characteristic peaks for the carbonyl carbon, the aromatic carbons, and the carbon of the trifluoromethoxy group.
  - $^{19}\text{F}$  NMR would show a singlet for the three equivalent fluorine atoms of the trifluoromethoxy group.
- Infrared (IR) Spectroscopy: A strong absorption band characteristic of the aldehyde C=O stretch would be expected around  $1700\text{ cm}^{-1}$ .
- Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak and a characteristic isotopic pattern due to the two chlorine atoms.

## Reactivity and Potential Applications in Organic Synthesis

The presence of two electron-withdrawing chlorine atoms and a trifluoromethoxy group, along with the aldehyde functionality, makes **2,6-dichloro-4-(trifluoromethoxy)benzaldehyde** a

potentially versatile building block in organic synthesis. The aldehyde group can participate in a variety of reactions, including:

- Reductive Amination: To form substituted amines.
- Wittig Reaction: To form alkenes.
- Aldol Condensation: To form  $\beta$ -hydroxy aldehydes or  $\alpha,\beta$ -unsaturated aldehydes.
- Oxidation: To form the corresponding carboxylic acid.
- Reduction: To form the corresponding benzyl alcohol.

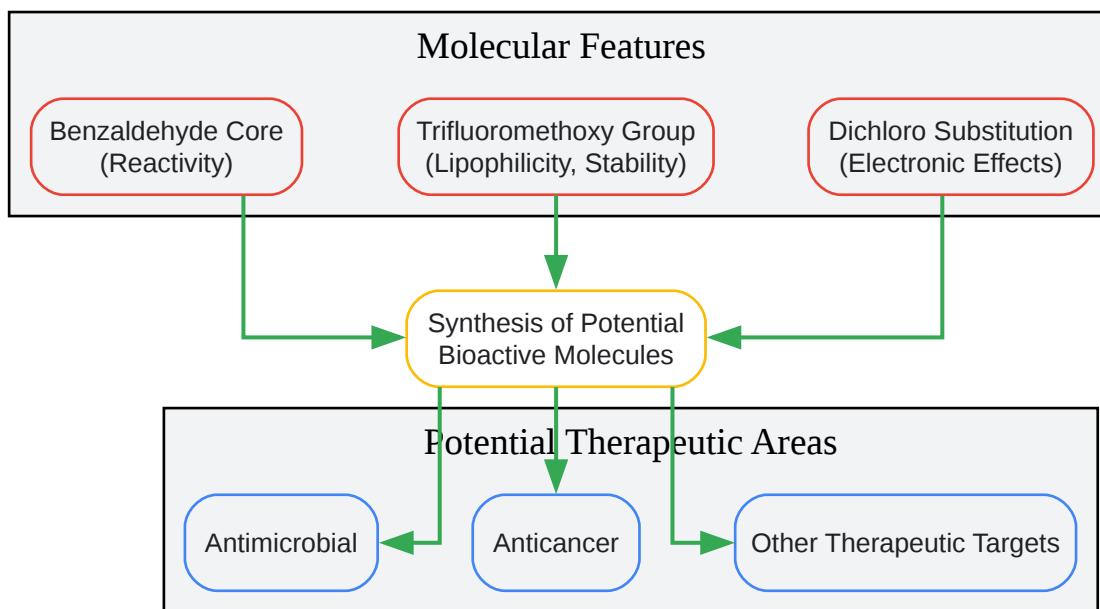
The electron-deficient nature of the aromatic ring could also make it susceptible to nucleophilic aromatic substitution under certain conditions.

## Potential Biological Activity and Role in Drug Discovery

While no specific biological activities have been reported for **2,6-dichloro-4-(trifluoromethoxy)benzaldehyde**, its structural features suggest potential relevance in drug discovery.

- The Benzaldehyde Moiety: Benzaldehyde and its derivatives have been investigated for a range of biological activities, including antimicrobial and anticancer properties. The aldehyde group can react with biological nucleophiles, which can be a mechanism of action.
- The Trifluoromethoxy Group: The trifluoromethoxy (-OCF<sub>3</sub>) group is a valuable substituent in medicinal chemistry.<sup>[4]</sup> It is highly lipophilic, which can enhance a molecule's ability to cross cell membranes and improve its pharmacokinetic profile.<sup>[4]</sup> The trifluoromethoxy group is also metabolically stable and can act as a bioisostere for other groups.

The combination of these features in **2,6-dichloro-4-(trifluoromethoxy)benzaldehyde** makes it an interesting scaffold for the synthesis of novel compounds with potential therapeutic applications.



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Caption: Logical relationship of molecular features to potential drug discovery applications.

## Safety Information

Detailed toxicology data for this specific compound is not available. As with any chemical, it should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood. Based on the GHS pictograms provided by some suppliers, this compound may cause skin irritation, serious eye irritation, and respiratory irritation.<sup>[3]</sup>

## Conclusion

**2,6-Dichloro-4-(trifluoromethoxy)benzaldehyde** is a chemical intermediate with potential for use in the synthesis of novel compounds for various applications, particularly in the field of drug discovery. While detailed experimental and biological data are currently limited in the public domain, its unique combination of functional groups suggests it is a promising scaffold for further investigation. This guide provides a foundational understanding of its properties and potential, which can serve as a starting point for researchers and scientists in their synthetic and medicinal chemistry endeavors.

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